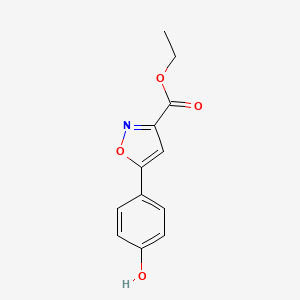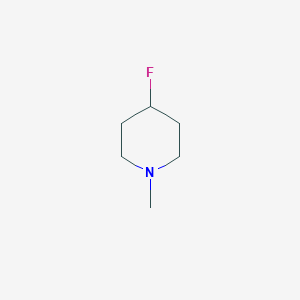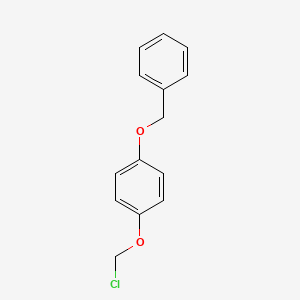
1-(Benzyloxy)-4-(chloromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzyloxy)-4-(chloromethoxy)benzene is an organic compound with the molecular formula C14H13ClO2 It consists of a benzene ring substituted with a benzyloxy group and a chloromethoxy group
準備方法
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-4-(chloromethoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzyl alcohol with benzyl chloride in the presence of a base such as sodium hydroxide to form 1-(benzyloxy)-4-hydroxybenzene. This intermediate is then reacted with chloromethyl methyl ether in the presence of a base to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 1-(Benzyloxy)-4-(chloromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in alcohols or hydrocarbons.
科学的研究の応用
1-(Benzyloxy)-4-(chloromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(benzyloxy)-4-(chloromethoxy)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: It may modulate signaling pathways, metabolic processes, or gene expression, depending on its specific interactions with cellular components.
類似化合物との比較
1-(Benzyloxy)-4-(chloromethoxy)benzene can be compared with other similar compounds, such as:
1-(Benzyloxy)-4-methoxybenzene: Lacks the chlorine atom, resulting in different reactivity and applications.
1-(Benzyloxy)-4-(bromomethoxy)benzene:
Uniqueness: The presence of both benzyloxy and chloromethoxy groups in this compound imparts unique chemical properties, making it a valuable compound for various applications.
特性
分子式 |
C14H13ClO2 |
|---|---|
分子量 |
248.70 g/mol |
IUPAC名 |
1-(chloromethoxy)-4-phenylmethoxybenzene |
InChI |
InChI=1S/C14H13ClO2/c15-11-17-14-8-6-13(7-9-14)16-10-12-4-2-1-3-5-12/h1-9H,10-11H2 |
InChIキー |
BBOWOMCLBIKJSB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



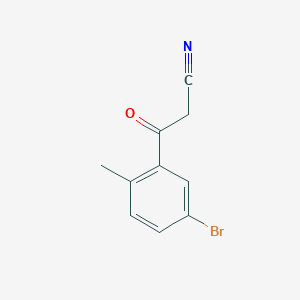



![5-Boc-2-(bromomethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B13712613.png)
![2-[Bis(Boc)amino]-6-(3-methoxytetrahydrofuran-3-yl)phenol](/img/structure/B13712619.png)
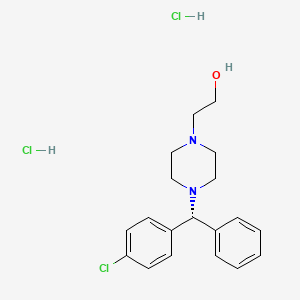
![(2E)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B13712628.png)
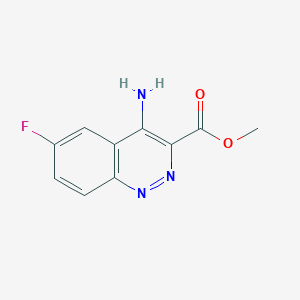
![Potassium;2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate](/img/structure/B13712635.png)
![4-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,3-triazole](/img/structure/B13712644.png)
